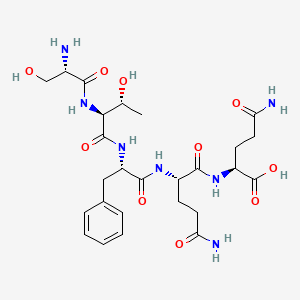
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is a complex peptide compound composed of multiple amino acids. It is a part of a larger class of bioactive peptides that play significant roles in various biological processes. This compound is particularly noted for its involvement in biochemical pathways and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce the peptide in microbial systems.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting disulfide bonds to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced peptides with free thiol groups, and substituted peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The peptide is involved in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a drug delivery system.
Industry: The peptide is used in the development of biosensors and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist, altering the signaling pathways involved in metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl- (Semaglutide intermediate P29)
- L-alanyl-L-glutamine dipeptide
Uniqueness
L-Seryl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from other similar peptides.
Propiedades
Número CAS |
823233-56-3 |
|---|---|
Fórmula molecular |
C26H39N7O10 |
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H39N7O10/c1-13(35)21(33-22(38)15(27)12-34)25(41)32-18(11-14-5-3-2-4-6-14)24(40)30-16(7-9-19(28)36)23(39)31-17(26(42)43)8-10-20(29)37/h2-6,13,15-18,21,34-35H,7-12,27H2,1H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,39)(H,32,41)(H,33,38)(H,42,43)/t13-,15+,16+,17+,18+,21+/m1/s1 |
Clave InChI |
VOAFLTMGMRGYOX-PWCCBTNGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


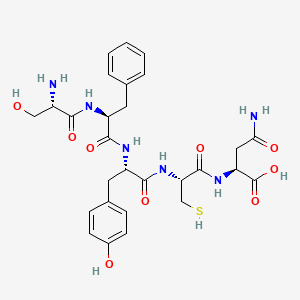


![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
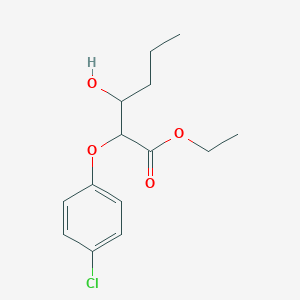
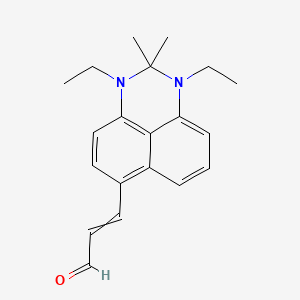

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
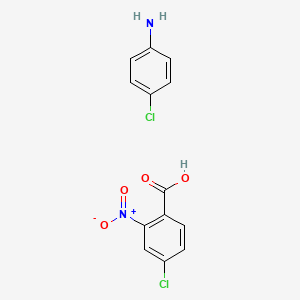
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
